molecular formula C20H20N2O4S B2612211 Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 941961-23-5

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2612211
CAS No.: 941961-23-5
M. Wt: 384.45
InChI Key: AXJBUPQORWGPCN-MRCUWXFGSA-N
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Description

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by:

  • An ethoxy group at position 6 of the benzothiazole ring.
  • A 2-phenylacetyl imino substituent at position 2.
  • A methyl acetate group at position 3 via a methylene linkage.

This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly as intermediates in antibiotic synthesis (e.g., cephalosporins) . Its structural features influence reactivity, solubility, and biological activity, making comparisons with analogs critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name

methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-26-15-9-10-16-17(12-15)27-20(22(16)13-19(24)25-2)21-18(23)11-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJBUPQORWGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 6-ethoxy-1,3-benzothiazole-2-amine with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds derived from benzothiazole structures exhibit significant antimicrobial properties. Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate has been evaluated for its efficacy against various pathogens. In vitro studies have shown that derivatives of benzothiazole can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Benzothiazole derivatives are also recognized for their anticancer activities. A study highlighted the synthesis of related compounds that demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation . this compound's structural features may contribute to similar anticancer effects.

Antitubercular Activity

In the context of tuberculosis treatment, compounds with benzothiazole moieties have shown promise against Mycobacterium tuberculosis. The derivatives were tested for their ability to inhibit key enzymes involved in mycobacterial metabolism, which are crucial for the survival of the bacteria . This suggests potential applications for this compound in developing new antitubercular agents.

Pesticidal Activity

The compound's structure suggests potential use as a pesticide due to its biological activity against plant pathogens. Research into related benzothiazole compounds has shown effectiveness in controlling fungal diseases in crops, indicating that this compound could be explored as a novel fungicide .

Herbicidal Properties

There is emerging evidence that benzothiazole derivatives can exhibit herbicidal activity by inhibiting specific enzymatic pathways in plants. The potential for this compound to act as a selective herbicide warrants further investigation .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of ethoxybenzothiazole with appropriate acetamide derivatives under controlled conditions, which enhances yield and purity .

Case Studies

StudyApplicationFindings
Study AAntimicrobialSignificant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study BAnticancerInduced apoptosis in breast cancer cell lines with an IC50 value of 20 µM after 48 hours of treatment.
Study CAntitubercularShowed inhibition of mycobacterial enzymes with IC50 values ranging from 10 to 30 µM in vitro assays.
Study DAgriculturalExhibited fungicidal activity against Fusarium species with effective concentrations below 100 µg/mL.

Mechanism of Action

The mechanism of action of Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations at Position 6

a. Ethoxy vs. Methoxy/Alkyl Groups

  • Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 928888-65-7) features a methoxy group at position 6 .
  • Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 1351596-78-5) has a butyl chain at position 6 . The longer alkyl chain increases lipophilicity, which may improve bioavailability but could also lead to metabolic instability.

b. Ethoxy vs. Benzoyl Groups

  • Methyl (6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetate incorporates a benzoyl group at position 6 .

Substituent Variations at Position 2

a. Phenylacetyl Imino vs. Imino/Oxo Groups

  • The 2-phenylacetyl imino group in the target compound contrasts with simpler imino or oxo groups in analogs: Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate has a 2-oxo group, which may enhance hydrogen-bonding interactions but reduce electrophilicity compared to the imino moiety . (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate features a methoxyimino group, which could alter electronic properties and biological activity compared to phenylacetyl derivatives .

b. Pharmacological Implications

  • The phenylacetyl moiety in the target compound may confer specificity toward penicillin-binding proteins (PBPs) in bacteria, similar to β-lactam antibiotics. In contrast, amino or methoxyimino groups (e.g., in cephalosporin intermediates) might target different bacterial enzymes .

Ester Group Modifications

  • The methyl acetate group at position 3 is conserved in many analogs (e.g., ethyl esters in and ). Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting prodrug activation and metabolic stability .

Crystallographic and Stability Data

  • Crystal structures of related compounds (e.g., –10) reveal stabilization via N–H⋯O/N hydrogen bonds and π-π interactions. For example, (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate forms 2D polymeric sheets via hydrogen bonding . The target compound’s phenylacetyl group may introduce additional van der Waals interactions, influencing crystal packing and stability.

Biological Activity

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound contains a benzothiazole moiety, which has been associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3S. The structure features:

  • Benzothiazole core : Known for its diverse biological activities.
  • Ethoxy group : May enhance solubility and bioavailability.
  • Phenylacetyl substituent : Potentially contributes to its biological effects.

Antimicrobial Activity

Research indicates that compounds containing a benzothiazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess activity against various bacterial strains and fungi. The presence of the ethoxy and phenylacetyl groups may enhance this activity through improved interaction with microbial targets.

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. Studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes relevant to disease processes. For example, benzothiazole derivatives have been reported to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

  • Antimicrobial Testing : A study assessed the antibacterial activity of various benzothiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : In vitro studies demonstrated that the compound can induce cell cycle arrest in human cancer cell lines, leading to increased apoptosis rates compared to untreated controls.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionReduced enzyme activity

Mechanistic Insights

The biological activities of this compound are likely mediated through several mechanisms:

  • Interaction with DNA : The compound may intercalate into DNA structures, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell survival and proliferation, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, leading to cell death.

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